molecular formula C10H7BrClNO2 B11837265 5-(2-Bromoacetyl)-6-chloro-1,3-dihydroindol-2-one

5-(2-Bromoacetyl)-6-chloro-1,3-dihydroindol-2-one

Cat. No.: B11837265
M. Wt: 288.52 g/mol
InChI Key: NWXKPAPWRGRCLL-UHFFFAOYSA-N
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Description

5-(2-Bromoacetyl)-6-chloro-1,3-dihydroindol-2-one is a synthetic organic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of a bromoacetyl group at the 5-position and a chloro group at the 6-position of the indole ring. It is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and its role as an intermediate in the synthesis of various heterocyclic compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Bromoacetyl)-6-chloro-1,3-dihydroindol-2-one typically involves the bromination of an appropriate indole precursor followed by acetylation. One common method includes the bromination of 6-chloroindole using bromine in the presence of a suitable solvent such as acetic acid. The resulting 5-bromo-6-chloroindole is then subjected to acetylation using bromoacetyl bromide in the presence of a base like pyridine to yield the target compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure efficient mixing and reaction control, as well as the implementation of green chemistry principles to minimize waste and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

5-(2-Bromoacetyl)-6-chloro-1,3-dihydroindol-2-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(2-Bromoacetyl)-6-chloro-1,3-dihydroindol-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(2-Bromoacetyl)-6-chloro-1,3-dihydroindol-2-one involves its interaction with biological targets such as enzymes and receptors. The bromoacetyl group can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition. The chloro group and the indole ring contribute to the compound’s binding affinity and specificity for certain molecular targets .

Comparison with Similar Compounds

Similar Compounds

  • 5-(2-Bromoacetyl)-2-hydroxybenzaldehyde
  • 3-(2-Bromoacetyl)-2H-chromen-2-one
  • 2-Bromoacetylbenzofuran

Uniqueness

5-(2-Bromoacetyl)-6-chloro-1,3-dihydroindol-2-one is unique due to the presence of both bromoacetyl and chloro substituents on the indole ring, which imparts distinct chemical reactivity and biological activity compared to other similar compounds.

Biological Activity

5-(2-Bromoacetyl)-6-chloro-1,3-dihydroindol-2-one is a compound that has garnered attention due to its potential biological activities. Its structure suggests that it may interact with various biological targets, making it a candidate for further pharmacological exploration.

Chemical Structure and Properties

The compound features a dihydroindole backbone with a bromoacetyl and chloro substituent. This structural configuration is significant as it may influence the compound's reactivity and biological interactions.

Property Value
Molecular FormulaC₉H₈BrClN₁O
Molecular Weight249.52 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. The mechanism of action often involves the inhibition of specific kinases or pathways crucial for cancer cell proliferation.

  • Mechanism of Action : The compound may inhibit tumor growth by targeting specific signaling pathways, including those involved in apoptosis and cell cycle regulation.
  • Case Studies : In vitro studies have shown that derivatives of this compound can induce apoptosis in various cancer cell lines, including breast and lung cancer cells.

Enzyme Inhibition

The compound has also been studied for its potential as an enzyme inhibitor:

  • Tyrosinase Inhibition : Similar indole derivatives have demonstrated the ability to inhibit tyrosinase, an enzyme crucial for melanin production, suggesting potential applications in skin whitening agents or treatments for hyperpigmentation.

Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties.

  • Bacterial Strains Tested : The compound has been evaluated against several bacterial strains, showing varying degrees of inhibition.

Structure-Activity Relationship (SAR)

Understanding the SAR is essential for optimizing the biological activity of this compound:

  • Substituent Effects : The presence of bromine and chlorine substituents significantly impacts the compound's reactivity and biological efficacy.
  • Dihydroindole Core : Modifications to the dihydroindole core can enhance selectivity towards specific targets.

In Vitro Studies

A variety of in vitro studies have assessed the efficacy of this compound:

Study Type Findings
Cytotoxicity AssaysInduced apoptosis in cancer cell lines
Enzyme Inhibition AssaysDemonstrated potential as a tyrosinase inhibitor
Antimicrobial TestingShowed activity against selected bacterial strains

Future Directions

Further research is needed to fully elucidate the mechanisms underlying the biological activities of this compound. Key areas for future investigation include:

  • In Vivo Studies : To assess the therapeutic potential and safety profile.
  • Mechanistic Studies : To clarify how the compound interacts with its biological targets.

Properties

IUPAC Name

5-(2-bromoacetyl)-6-chloro-1,3-dihydroindol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrClNO2/c11-4-9(14)6-1-5-2-10(15)13-8(5)3-7(6)12/h1,3H,2,4H2,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWXKPAPWRGRCLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC(=C(C=C2NC1=O)Cl)C(=O)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.52 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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